molecular formula C5H8N2O B3384147 1-methyl-3-(prop-2-yn-1-yl)urea CAS No. 52829-73-9

1-methyl-3-(prop-2-yn-1-yl)urea

Cat. No.: B3384147
CAS No.: 52829-73-9
M. Wt: 112.13 g/mol
InChI Key: QMWIAYLYKXMVPJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-yn-1-yl)urea is a chemical compound with the CAS Number 52829-73-9 and a molecular formula of C5H8N2O . It has a molecular weight of 112.13 g/mol . The compound features a urea core substituted with a methyl group and a prop-2-yn-1-yl (propargyl) group, which contains a terminal alkyne functionality . This alkyne group is a valuable handle in chemical synthesis, particularly in metal-catalyzed reactions such as the Click reaction (Cu(I)-catalyzed Azide-Alkyne Cycloaddition), facilitating the modular construction of more complex molecules or its use as a molecular tag . While the specific biological profile and research applications of this exact molecule are not extensively detailed in the literature, compounds containing the prop-2-yn-1-yl (propargyl) moiety are of significant interest in medicinal chemistry and chemical biology. For instance, propargylamine derivatives are known in neuropharmacology, and alkyne-tagged molecules are widely used in proteomics and target engagement studies for the discovery and characterization of bioactive agents . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4-7-5(8)6-2/h1H,4H2,2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWIAYLYKXMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307618
Record name N-Methyl-N′-2-propyn-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-73-9
Record name N-Methyl-N′-2-propyn-1-ylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N′-2-propyn-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Methyl-3-(prop-2-yn-1-yl)urea can be synthesized through several methods. One common synthetic route involves the reaction of propargylamine with methyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of phase-transfer catalysis to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

1-Methyl-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Structure and Synthesis

1-Methyl-3-(prop-2-yn-1-yl)urea has the molecular formula C5H8N2OC_5H_8N_2O. It features a unique structure characterized by a methyl group and a prop-2-yn-1-yl substituent attached to the nitrogen atoms of the urea functional group. The synthesis typically involves reactions between propargylamine and isocyanates or carbon dioxide, often facilitated by catalysts such as guanidine under controlled conditions to yield high purity products.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

  • Oxidative Formylation : This compound can undergo visible-light-induced oxidative formylation when treated with molecular oxygen, generating reactive oxygen species that facilitate the formation of formamides .
Reaction TypeDescription
OxidationForms corresponding oxidized products using agents like potassium permanganate.
ReductionCan be reduced using lithium aluminum hydride.
Nucleophilic SubstitutionThe prop-2-yn-1-yl group can be replaced by other nucleophiles.

Biology

Research indicates that this compound exhibits various biological activities:

Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of different cancer cell lines. For example, it has demonstrated significant antiproliferative effects on U937 cells with an IC50 value lower than standard chemotherapeutic agents like etoposide .

Antimicrobial Properties : The compound has been evaluated for its efficacy against several bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune evasion by tumors .

Medicine

The potential medicinal applications of this compound are under investigation:

  • Pharmaceutical Intermediate : It is being explored as an intermediate in drug synthesis, particularly for developing new anticancer and antimicrobial agents.
Application AreaPotential Uses
Anticancer TherapyDevelopment of novel drugs targeting cancer cells.
Antimicrobial AgentsFormulation of new antibiotics or antifungal medications.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials such as polymers or coatings.

Case Studies

Several case studies illustrate the application of this compound in research:

  • Antitumor Research : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as a lead compound for anticancer drug development .
  • Antimicrobial Studies : Research highlighted its effectiveness against MRSA isolates, indicating its promise in combating antibiotic-resistant bacteria .
  • Synthesis Optimization : Investigations into optimizing synthesis methods have led to improved yields and purity of 1-methyl-3-(prop-2-yn-1-y)urea through phase-transfer catalysis techniques.

Mechanism of Action

The mechanism of action of 1-methyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Molecular Formula Key Substituents Applications Key References
1-Methyl-3-(prop-2-yn-1-yl)urea C₅H₈N₂O Methyl, propargyl Anticancer intermediates, agrochemicals
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₉ClN₂O 2-Chlorophenyl, propargyl Research chemical (unspecified)
1-Methyl-3-[3-(trifluoromethyl)phenyl]urea C₉H₈F₃N₂O Methyl, 3-(trifluoromethyl)phenyl Agrochemical metabolites
UF (1-Methyl-3-(tetrahydro-3-furylmethyl)urea) C₇H₁₂N₂O₂ Methyl, tetrahydrofuranmethyl Metabolite of dinotefuran (pesticide)
Key Observations :

Propargyl Group Influence: The propargyl group in this compound enhances reactivity for click chemistry or further alkylation, unlike the phenyl or furyl groups in analogs .

Bioactivity and Applications: UF (1-methyl-3-(tetrahydro-3-furylmethyl)urea) is a metabolite of the neonicotinoid pesticide dinotefuran, with residual analysis critical for environmental monitoring . Its tetrahydrofuranmethyl group improves water solubility compared to the hydrophobic propargyl variant. 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (CAS: 3032-40-4) leverages the electron-withdrawing trifluoromethyl group for enhanced binding to biological targets, such as enzymes in pest control .

Synthetic Routes :

  • Propargyl-containing ureas are typically synthesized via nucleophilic substitution (e.g., methylamine reacting with propargyl isocyanate) .
  • Analogous compounds like N-(prop-2-yn-1-yl)benzamide (from ) form via Curtis rearrangements, highlighting the competition between urea and amide formation under specific conditions .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Property This compound UF (Dinotefuran Metabolite) 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea
Solubility Moderate in polar solvents High (due to tetrahydrofuran) Low (hydrophobic CF₃ group)
LogP ~0.5 (estimated) ~0.2 ~2.1
Bioactivity Anticancer intermediate Pesticide residue Agrochemical target
Thermal Stability Stable up to 150°C Degrades at >100°C Stable up to 200°C
Key Insights :
  • The propargyl group in this compound introduces alkyne reactivity, enabling conjugation or cycloaddition reactions absent in analogs like UF .
  • UF ’s tetrahydrofuranmethyl group enhances biodegradability, critical for reducing environmental persistence in pesticides .

Molecular Docking and Mechanism of Action

  • UF: Binds to insect nicotinic acetylcholine receptors (nAChRs) as a dinotefuran metabolite, disrupting neural function .
  • 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea : The CF₃ group likely enhances hydrophobic interactions with enzyme active sites, as seen in trifluoromethyl-containing agrochemicals .

Biological Activity

1-Methyl-3-(prop-2-yn-1-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

H2NC O N CH3 CCC\text{H}_2\text{N}-\text{C O }-\text{N CH}_3\text{ }-\text{C}\equiv \text{C}-\text{C}

The synthesis typically involves the reaction of methyl isocyanate with propargyl amine under controlled conditions. This method has been optimized to yield high purity and yield of the target compound, which is essential for subsequent biological evaluations.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects on U937 cells with an IC50 value lower than that of standard chemotherapeutic agents like etoposide .
  • Antimicrobial Properties : The compound has been evaluated for its activity against several bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in cancer progression, including indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune evasion by tumors .

Table 1: Biological Activities of this compound

Activity TypeTarget/AssayIC50 Value (µM)Reference
AntiproliferativeU937 Cells16.23
AntimicrobialStaphylococcus aureus0.25
Enzyme InhibitionIDO1.73

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines, including breast and lung cancer models. The compound exhibited a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance.

Research Findings

Recent research emphasizes the need for further exploration into the structure–activity relationship (SAR) of this compound derivatives. Modifications to the urea moiety or the alkyne substituent may enhance potency and selectivity against specific targets. The use of computational modeling has also been suggested to predict interactions with biological targets more accurately.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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